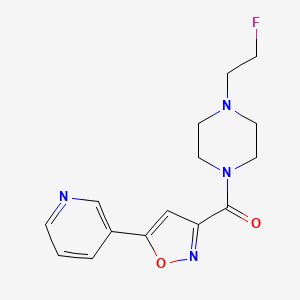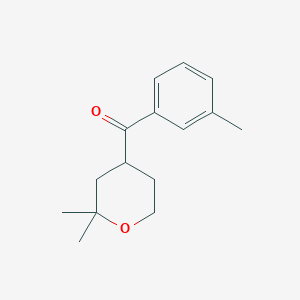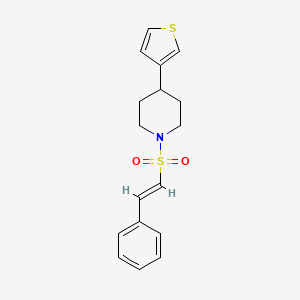
(E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine, also known as STS-135, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications in various medical fields. This compound is known for its ability to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.
Applications De Recherche Scientifique
Anticancer Activity
One significant application of compounds similar to (E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine is in the field of anticancer research. A study highlighted the anti-breast cancer activity of novel compounds including thiophene derivatives, which possess a biologically active sulfone moiety. These compounds were synthesized and evaluated against the human breast cancer cell line (MCF7), with some showing better activity than the reference drug Doxorubicin (Al-Said et al., 2011).
Biological Evaluation and Synthesis
In the realm of medicinal chemistry, the synthesis and biological evaluation of compounds containing sulfonyl moiety, including those with piperidine rings, have been conducted. These studies aim at discovering new potent membrane-bound phospholipase A2 inhibitors, showcasing the diverse biological activities these compounds can exhibit (Oinuma et al., 1991). Another study focused on synthesizing a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were evaluated for their activity against butyrylcholinesterase (BChE) enzyme, highlighting the potential of these compounds in addressing neurodegenerative diseases (Khalid et al., 2016).
Antimicrobial Activity
Further extending the utility of sulfonamide-based compounds, research into their antimicrobial properties has been conducted. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety were prepared and their antimicrobial activity was discussed, with some compounds found to be active, showcasing their potential in combating microbial infections (Ammar et al., 2004).
Electrophysical and Structural Studies
Ionic liquid crystals, incorporating piperidinium, piperazinium, and morpholinium cations, have been studied for their rich mesomorphic behavior and potential applications in various electrochemical processes. The study of their structure-effect on electrochemical windows (EWs) indicates the vast potential of these compounds in industrial applications (Hayyan et al., 2013).
Mécanisme D'action
Biochemical Pathways
The specific biochemical pathways affected by (E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine are currently unknown. Sulfonyl compounds have been found to interact with various biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission
Action Environment
The action, efficacy, and stability of (E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cell or tissue type. For example, the stability of many sulfonyl compounds can be affected by the pH of the environment
Propriétés
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-4-thiophen-3-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c19-22(20,13-9-15-4-2-1-3-5-15)18-10-6-16(7-11-18)17-8-12-21-14-17/h1-5,8-9,12-14,16H,6-7,10-11H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGCZOQDPXIIRT-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

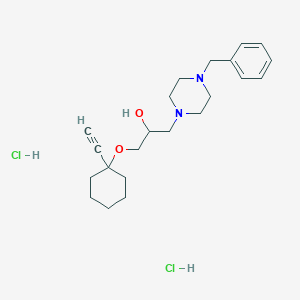
![2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid](/img/structure/B2878920.png)
![2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2878921.png)
![methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2878922.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2878924.png)
![6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2878925.png)

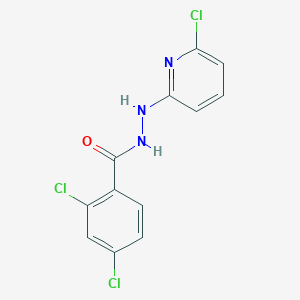
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2878931.png)
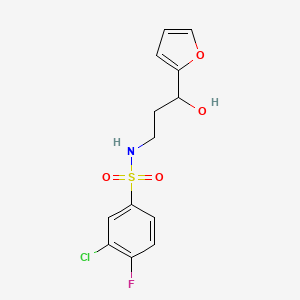
![5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2878935.png)
![N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2878936.png)
